molecular formula C7H17ClN2O3 B2366826 tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride CAS No. 1237528-48-1

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride

Cat. No.: B2366826
CAS No.: 1237528-48-1
M. Wt: 212.67
InChI Key: SBNXDZSSQZYECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride is a chemical compound with the molecular formula C7H17ClN2O3 and a molecular weight of 212.6745 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride typically involves the reaction of tert-butyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbamates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride exerts its effects involves the formation of stable carbamate intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride is unique due to its specific structural features, which allow it to form stable carbamate intermediates. This stability makes it particularly useful in applications requiring prolonged interaction with molecular targets .

Properties

IUPAC Name

tert-butyl N-(2-aminoethoxy)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3.ClH/c1-7(2,3)12-6(10)9-11-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNXDZSSQZYECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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